molecular formula C16H23N3O4S B7695270 2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide

2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B7695270
M. Wt: 353.4 g/mol
InChI Key: XYDISNOFPFWEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide, also known as MMSA, is a sulfonamide-based compound that has been widely studied for its potential use as an antimicrobial agent. This compound has shown promising results in laboratory experiments, making it a potential candidate for further research in the field of medicine.

Mechanism of Action

The mechanism of action of 2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide involves the inhibition of bacterial cell wall biosynthesis by targeting the enzyme dihydropteroate synthase (DHPS). DHPS is an essential enzyme in the biosynthesis of folic acid, which is required for the production of nucleic acids and amino acids in bacteria. By inhibiting DHPS, this compound disrupts the bacterial cell wall biosynthesis, leading to bacterial death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility in vitro, making it a potential candidate for further research in the field of medicine. Furthermore, this compound has also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Furthermore, this compound has also shown good in vitro activity against multidrug-resistant bacterial strains, which is a significant advantage in the current era of antibiotic resistance. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability in vivo.

Future Directions

There are several future directions for the research on 2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide. One potential direction is the development of new formulations of this compound with improved solubility and bioavailability. Furthermore, the potential use of this compound as a topical antimicrobial agent for the treatment of skin infections and wound healing should also be explored. Additionally, the potential use of this compound as an anti-inflammatory and antioxidant agent in various diseases should also be investigated.

Synthesis Methods

The synthesis of 2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide involves the reaction of 4-sulfamoylphenylacetic acid with N-methyl-4-methylbenzenesulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

2-(N-methyl4-methylbenzenesulfonamido)-N-(4-sulfamoylphenyl)acetamide has been extensively studied for its potential use as an antimicrobial agent. In vitro studies have shown that this compound exhibits potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including multidrug-resistant strains. Furthermore, this compound has also been shown to have antifungal activity against various fungal strains.

properties

IUPAC Name

1-[2-[methyl-(4-methylphenyl)sulfonylamino]acetyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4S/c1-12-3-5-14(6-4-12)24(22,23)18(2)11-15(20)19-9-7-13(8-10-19)16(17)21/h3-6,13H,7-11H2,1-2H3,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDISNOFPFWEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727284
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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